![molecular formula C25H28N4O5S B12342238 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342238.png)
11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a methoxyphenyl group, and a thia-triazatricyclo structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” likely involves multiple steps, including the formation of the core triazatricyclo structure and the subsequent introduction of the ethoxyphenyl and methoxyphenyl groups. Common synthetic routes may include:
Formation of the core structure: This could involve cyclization reactions using appropriate precursors under controlled conditions.
Functional group introduction: The ethoxyphenyl and methoxyphenyl groups can be introduced through substitution reactions using reagents like ethyl iodide and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
“11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a drug candidate due to its unique structure and functional groups.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or nanomaterials, due to its structural complexity.
作用机制
The mechanism of action of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.
Interference with cellular pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
- 11-[2-(4-Methoxyphenyl)-2-oxoethyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- 11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-hydroxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
Uniqueness
The uniqueness of “11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione” lies in its specific combination of functional groups and the thia-triazatricyclo structure, which may confer unique chemical and biological properties.
属性
分子式 |
C25H28N4O5S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
11-[2-(4-ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C25H28N4O5S/c1-3-34-18-10-8-16(9-11-18)20(30)15-28-25(32)29-19-12-13-35-22(19)23(31)27(24(29)26-28)14-17-6-4-5-7-21(17)33-2/h4-11,19,22,24,26H,3,12-15H2,1-2H3 |
InChI 键 |
VEOPFLHTYGFBTG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CC=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



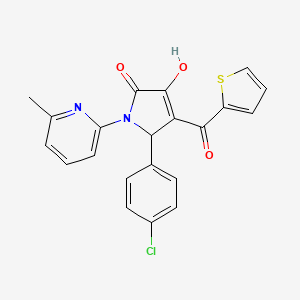
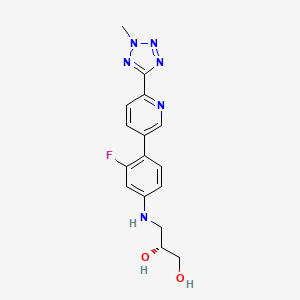
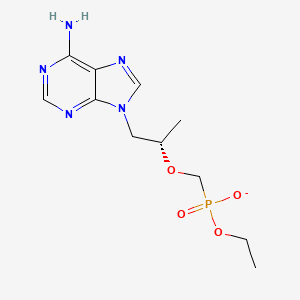
![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)

![2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12342231.png)
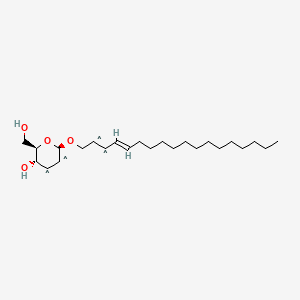
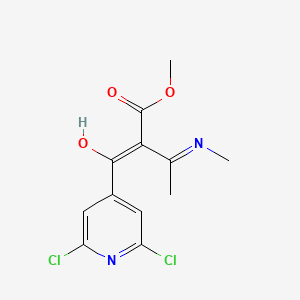
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

